![molecular formula C16H16ClNOS B5865617 2-(benzylthio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5865617.png)
2-(benzylthio)-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(benzylthio)-N-(3-chloro-2-methylphenyl)acetamide, commonly known as BZT, is a chemical compound that has been extensively studied for its potential use as a medication for various neurological disorders. BZT belongs to the class of compounds known as phenyltropanes, which are structurally similar to cocaine. However, BZT has been found to have different effects on the brain compared to cocaine, making it a potentially useful drug for the treatment of addiction and other disorders.
Mechanism of Action
BZT has been found to bind to the dopamine transporter with high affinity, inhibiting the reuptake of dopamine and leading to increased dopamine levels in the brain. This effect is similar to that of cocaine, but BZT has been found to have a longer duration of action and fewer side effects. BZT has also been found to have effects on other neurotransmitters, including serotonin and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BZT has been found to have a range of biochemical and physiological effects in animal and human studies. These include increased dopamine levels in the brain, as well as changes in the levels of other neurotransmitters such as serotonin and norepinephrine. BZT has also been found to have effects on behavior, including increased locomotor activity and decreased self-administration of drugs of abuse.
Advantages and Limitations for Lab Experiments
BZT has several advantages for use in laboratory experiments, including its high affinity for the dopamine transporter and its unique mechanism of action. However, BZT also has limitations, including its potential toxicity and the need for specialized equipment and procedures for handling and administering the compound.
Future Directions
There are several potential future directions for research on BZT, including the development of new medications based on its structure and mechanism of action. Other areas of research could include the investigation of BZT's effects on other neurotransmitters and its potential use in the treatment of other neurological disorders. Additionally, further studies on the safety and toxicity of BZT are needed to determine its potential as a medication.
Synthesis Methods
BZT can be synthesized using a variety of methods, including the reaction of 3-chloro-2-methylbenzoic acid with benzyl mercaptan and then acetylation of the resulting product. Other methods involve the use of different starting materials and reagents, but the overall process involves the synthesis of a thioether and subsequent acetylation to form BZT.
Scientific Research Applications
BZT has been the subject of extensive research in the field of neuroscience, particularly in the areas of addiction and depression. Studies have shown that BZT has a unique mechanism of action that involves binding to the dopamine transporter and inhibiting the reuptake of dopamine, leading to increased dopamine levels in the brain. This effect is similar to that of cocaine, but BZT has been found to be less addictive and have fewer side effects.
properties
IUPAC Name |
2-benzylsulfanyl-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-14(17)8-5-9-15(12)18-16(19)11-20-10-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMKVIIMIOPCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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